molecular formula C14H23NO5 B125790 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 141642-82-2

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Cat. No. B125790
M. Wt: 285.34 g/mol
InChI Key: FGOJCPKOOGIRPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from commercially available materials. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from (S)- or (R)-2-aminopropan-1-ol . Similarly, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, demonstrating the synthetic utility of tert-butyl groups in chiral auxiliary and dipeptide synthesis . These examples highlight the versatility of tert-butyl carboxylates in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds is often elucidated using spectroscopic methods and X-ray crystallography. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . The crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was also determined by X-ray single crystal diffraction, and its molecular electrostatic potential and frontier molecular orbitals were studied by DFT . These studies provide insights into the three-dimensional arrangement of atoms in the molecule and its electronic properties.

Chemical Reactions Analysis

Tert-butyl carboxylates can undergo a variety of chemical reactions. For example, the reaction of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate under basic conditions led to unexpected products, demonstrating the reactivity of tert-butyl-containing compounds . The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . These reactions are indicative of the rich chemistry associated with tert-butyl carboxylates.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylates are often determined by their functional groups and molecular structure. Gas-liquid chromatography and mass spectral analysis of carboxylates as their tert.-butyldimethylsilyl derivatives have been described, allowing for the separation and quantitation of various carboxylates . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provided insights into the stability and electronic structure of these compounds . These analyses are crucial for understanding the behavior of tert-butyl carboxylates under different conditions.

Scientific Research Applications

Synthesis and Molecular Structure

  • Hoffmann and Rabe (1984) described the synthesis of a similar dicarboxylic acid, highlighting its application in chemical synthesis, particularly in the coupling of aldehydes and activated double bonds (Hoffmann & Rabe, 1984).
  • Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which has structural similarities, emphasizing its potential in studying cyclic amino acid esters (Moriguchi et al., 2014).

Biological Activity and Intermediate Uses

  • The compound synthesized by Zhao et al. (2017), similar to 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, serves as an important intermediate in the synthesis of biologically active compounds (Zhao et al., 2017).
  • Studer, Hintermann, and Seebach (1995) explored the use of a similar compound as a chiral auxiliary and building block in dipeptide synthesis, highlighting its versatility in organic synthesis (Studer, Hintermann, & Seebach, 1995).

Chemical Synthesis and Characterization

  • Nishio et al. (2011) reported on the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, demonstrating the importance of such compounds in advanced chemical synthesis and characterization (Nishio, Uchiyama, Kito, & Nakahira, 2011).

Safety And Hazards

The compound has been classified with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOJCPKOOGIRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403277
Record name 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

CAS RN

141642-82-2
Record name 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
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Synthesis routes and methods I

Procedure details

3 mL boron trifluoride etherate was added to 4 g 4-oxo-piperidine-1-carboxylic acid tert-butyl ester in 30 mL diethyl ether at −30° C. Then 3.5 g diazo-acetic acid ethyl ester in diethyl ether was added at the same temperature and stirred for 30 min. The reaction was poured in to ice water and the organic layer was separated, washed with aqueous sodiumcarbonate solution, dried and evaporated to give 3 g of the desired product.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 10.0 g (50.18 mmol) 4-oxo-piperidine-1-carboxylic acid tert-butyl ester in 60 mL anhydrous ether maintained between −25° C. and −30° C. were added, over 20 minutes, solutions of 8.2 mL (65.23 mmol) boron trifluoride diethyl etherate in 17 mL anhydrous ether, followed by 6.85 mL (65.23 mmol) ethyl diazoacetate in 17 mL anhydrous ether, and the reaction was maintained between −25° C. and −30° C. for 1 hour. The mixture was allowed to warm to room temperature, 30 mL 30% potassium carbonate solution was added and the mixture extracted with EtOAc (3×30 mL), the organic layers were combined and dried with MgSO4. After filtration, the solvent was evaporated to give the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Quantity
6.85 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five
Name
Quantity
17 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (20.0 g, 100 mmol, 1.00 equiv) in ether (60 mL)-30° C. was added dropwise a solution of BF3.Et2O (16.0 mL, 1.30 equiv) in ether (20 mL). After stirring 30 min at −30° C., a solution of ethyl 2-diazoacetate (16.0 g, 140 mmol, 1.30 equiv) in ether (20 mL) was added dropwise to the reaction at −30° C. The resulting solution was stirred for 1 h at −30° C., then warmed to 25° C. and stirred for 2 h. The reaction was then quenched with 100 mL of 30% aqueous potassium carbonate. The resulting mixture was extracted with 2×250 mL of ethyl acetate, and the combined organic layers were washed with 2×50 mL of brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1/10) as eluent to furnish 19.0 g (66%) of the title compound as a light yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods IV

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
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Citations

For This Compound
4
Citations
M Madaiah, MK Prashanth… - Archiv der …, 2013 - Wiley Online Library
New 3‐[(2,4‐dioxo‐1,3,8‐triazaspiro[4.6]undec‐3‐yl)methyl]benzonitrile derivatives 8–37 were synthesized and their pharmacological activities were determined with the objective to …
Number of citations: 16 onlinelibrary.wiley.com
TD Penning, GD Zhu, VB Gandhi, J Gong… - Journal of medicinal …, 2009 - ACS Publications
We have developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors with a methyl-substituted quaternary center at the point of attachment to the …
Number of citations: 305 pubs.acs.org
Y Kim, H Kim, J Lee, JK Lee, SJ Min… - Journal of Medicinal …, 2018 - ACS Publications
Though many studies have been published about therapeutic potentials of selective 5-HT 7 R ligands, there have been few biased ligands of 5-HT 7 R. The development of potent and …
Number of citations: 15 pubs.acs.org
K Litwin - 2021 - search.proquest.com
Part I. Synthesis and Evaluation of Biologically Active Small Molecules: The first part of this document summarizes the synthesis and analysis of disparate biologically active compounds. …
Number of citations: 0 search.proquest.com

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